molecular formula C7H6ClN3O3 B1582896 4-Chloro-2-nitrophenylurea CAS No. 7153-86-8

4-Chloro-2-nitrophenylurea

Cat. No.: B1582896
CAS No.: 7153-86-8
M. Wt: 215.59 g/mol
InChI Key: YJXHCXUVZSLKMC-UHFFFAOYSA-N
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Description

4-Chloro-2-nitrophenylurea is an organic compound with the molecular formula C7H6ClN3O3 It is a derivative of phenylurea, where the phenyl ring is substituted with a chlorine atom at the fourth position and a nitro group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2-nitrophenylurea can be synthesized through the reaction of 4-chloro-2-nitroaniline with phosgene. The reaction typically involves the following steps:

  • Dissolve 4-chloro-2-nitroaniline in an appropriate solvent, such as dichloromethane.
  • Add phosgene to the solution under controlled conditions, maintaining a low temperature to prevent decomposition.
  • Stir the reaction mixture for a specified period, usually several hours, to ensure complete reaction.
  • Isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is typically purified using large-scale recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-nitrophenylurea undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide, elevated temperatures.

    Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.

Major Products:

    Reduction: 4-Chloro-2-aminophenylurea.

    Substitution: Various substituted phenylureas depending on the nucleophile used.

    Hydrolysis: Corresponding amines and carbon dioxide.

Scientific Research Applications

4-Chloro-2-nitrophenylurea has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive phenylurea derivatives.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-2-nitrophenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine atom and urea moiety also contribute to the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

    4-Chloro-2-nitroaniline: Shares the same phenyl ring substitution pattern but lacks the urea moiety.

    4-Chloro-2-aminophenylurea: A reduction product of 4-chloro-2-nitrophenylurea.

    2-Nitrophenylurea: Lacks the chlorine substitution on the phenyl ring.

Uniqueness: this compound is unique due to the presence of both chlorine and nitro substituents on the phenyl ring, which impart distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(4-chloro-2-nitrophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O3/c8-4-1-2-5(10-7(9)12)6(3-4)11(13)14/h1-3H,(H3,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXHCXUVZSLKMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90992026
Record name N-(4-Chloro-2-nitrophenyl)carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90992026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7153-86-8
Record name N-(4-Chloro-2-nitrophenyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7153-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC41822
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41822
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Chloro-2-nitrophenyl)carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90992026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Urea, (4-chloro-2-nitrophenyl)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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